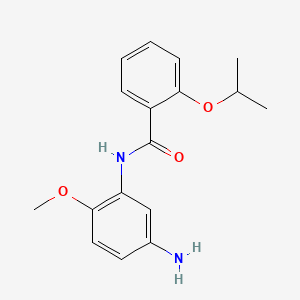

N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide, also known as NAMPA, is an organic compound belonging to the class of amides. It is a colorless and odorless crystalline solid with a melting point of 135-137 °C and a boiling point of 255-256 °C. NAMPA is an important intermediate in the synthesis of a variety of pharmaceuticals and has a wide range of applications in the fields of biochemistry, pharmacology, and medicine.

Applications De Recherche Scientifique

Gastroprokinetic Activity : Compounds similar to N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide, such as N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, demonstrate potent gastroprokinetic activity, which is crucial for treating certain gastrointestinal disorders (Kalo et al., 1995).

Molecular Refraction and Polarizability : Research on similar compounds, like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, has explored their physicochemical properties such as density, refractive index, and polarizability. These properties are significant for understanding the drug's interactions and stability in different environments (Sawale et al., 2016).

Ligands for Neurological Receptors : Derivatives of compounds similar to N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide have been synthesized and studied as ligands for 5-HT1A receptors, important in neurological and psychiatric disorders (Zhuang et al., 1994).

Molecular Structure Analysis : Studies on analogous compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, focus on their molecular structure using techniques like X-ray diffraction and DFT calculations. This is crucial for drug design and understanding drug-receptor interactions (Karabulut et al., 2014).

Development of Biosensors : Some benzamide derivatives have been used in the development of biosensors. For example, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified electrodes have been employed for the electrocatalytic determination of biological molecules, indicating potential biomedical applications (Karimi-Maleh et al., 2014).

Psycho- and Neurotropic Profiling : Related compounds have been evaluated for their psycho- and neurotropic effects, showing potential as psychoactive compounds with sedative, anti-amnesic, and antihypoxic effects (Podolsky et al., 2017).

Synthesis and Antiviral Activity : N-Phenylbenzamide derivatives, closely related to the compound of interest, have been synthesized and shown to possess anti-EV 71 activities, which is crucial for developing antiviral drugs (Ji et al., 2013).

Propriétés

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11(2)22-15-7-5-4-6-13(15)17(20)19-14-10-12(18)8-9-16(14)21-3/h4-11H,18H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAMXLVWPUUMDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Thienyl)isoxazol-3-yl]acetic acid](/img/structure/B1384859.png)

![[(2-Fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B1384860.png)